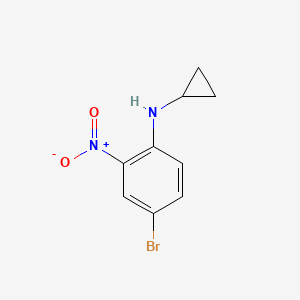

4-Bromo-N-cyclopropyl-2-nitroaniline

Overview

Description

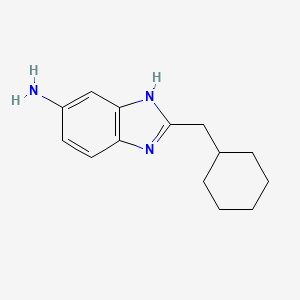

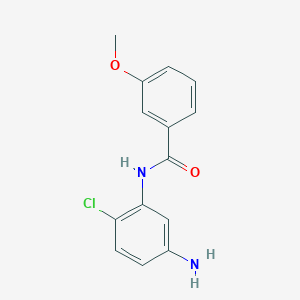

4-Bromo-N-cyclopropyl-2-nitroaniline is a chemical compound with the molecular formula C9H9BrN2O2 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 4-Bromo-N-cyclopropyl-2-nitroaniline involves a multistep process . The process begins with the acetylation of aniline, which prevents oxidation and directs substitution largely at the para position . A second substitution occurs at the position ortho to the carbon carrying the acetamido group . The final step is the hydrolysis of the amide function, which yields the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclopropyl-2-nitroaniline is represented by the InChI code1S/C9H9BrN2O2/c10-6-1-4-8 (11-7-2-3-7)9 (5-6)12 (13)14/h1,4-5,7,11H,2-3H2 . The compound has a molecular weight of 257.08 g/mol . Physical And Chemical Properties Analysis

4-Bromo-N-cyclopropyl-2-nitroaniline has a molecular weight of 257.08 g/mol . It has a density of 1.758±0.06 g/cm3 . The compound is a powder at room temperature .Scientific Research Applications

Organic Synthesis

BCN serves as a building block in organic synthesis. Its aromatic ring provides a stable framework for constructing complex molecules. The presence of a nitro group allows for subsequent reduction to aniline derivatives, which can be further modified .

Material Science

In material science, BCN’s molecular structure can be incorporated into polymers to enhance their properties. The bromine atom could potentially add flame-retardant characteristics, while the nitro group might contribute to the creation of novel polymeric materials .

Chemical Synthesis

BCN is used in chemical synthesis to introduce the nitro group into molecules, which is a key step in synthesizing pharmaceuticals and agrochemicals. The nitro group can act as a precursor to amines, which are fundamental in various synthetic pathways.

Chromatography

The compound’s unique structure makes it suitable as a standard or reference compound in chromatographic analysis. It can help in calibrating equipment or as a marker to track the progress of chemical reactions .

Analytical Chemistry

In analytical chemistry, BCN can be used to develop new analytical methods. Its strong absorbance in the UV-visible spectrum makes it useful for spectrophotometric analysis, aiding in the detection and quantification of similar compounds .

Biological Studies

While not much is known about BCN’s biological applications, its structure suggests potential use in probing the interactions between small molecules and biological targets. The cyclopropyl group could be used to study conformational restrictions in molecular docking.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The relevant papers retrieved include a multistep synthesis of 4-bromo-2-nitroaniline . These papers provide valuable information on the synthesis process of the compound.

properties

IUPAC Name |

4-bromo-N-cyclopropyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECMECYWHMUTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651972 | |

| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-cyclopropyl-2-nitroaniline | |

CAS RN |

887351-39-5 | |

| Record name | 4-Bromo-N-cyclopropyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)

![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)

![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)

![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)